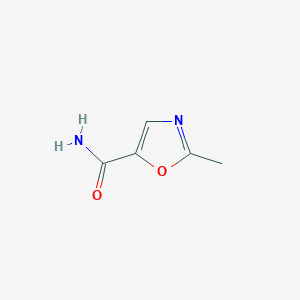

2-Methyloxazole-5-carboxamide

Description

Contextual Significance of the Oxazole (B20620) Moiety in Chemical Science

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. tandfonline.com This structural motif is a cornerstone in chemical science, particularly in medicinal chemistry and materials science. tandfonline.combohrium.com Oxazoles are found in a wide array of natural products, often of marine origin, where they contribute to the molecule's stability and biological activity. mdpi.com The presence of both an oxygen and a nitrogen atom within the ring creates a unique electronic environment. nih.gov These heteroatoms can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for molecular recognition processes in biological systems. tandfonline.comnih.gov

The oxazole scaffold is considered a "privileged" structure because it can interact with a diverse range of biological targets. bohrium.comjetir.org Its rigid, planar structure provides a reliable framework for orienting functional groups in three-dimensional space, which is a key aspect of rational drug design. mdpi.com In synthetic chemistry, numerous methods have been developed for the construction of the oxazole ring, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction, which allows for the creation of a wide variety of substituted oxazole derivatives. nih.govijpsonline.com The versatility and stability of the oxazole moiety ensure its continued importance as a building block in the synthesis of complex organic molecules. nih.gov

The Role of Carboxamide Functionality in Heterocyclic Systems

The carboxamide group (–CONH₂) is a vital functional group in chemistry and biology. When attached to a heterocyclic system like oxazole, it significantly influences the molecule's properties. Carboxamides are relatively stable functional groups that can act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the carbonyl oxygen). jocpr.com This dual capability is critical for establishing specific interactions with biological macromolecules, such as enzymes and receptors. nih.gov

In heterocyclic chemistry, the electronic nature of the carboxamide group can modify the reactivity of the ring system. It is generally considered an electron-withdrawing group, which can affect the aromaticity and the susceptibility of the ring to certain chemical reactions. The presence of the carboxamide functionality is a key feature in many pharmaceutical compounds and is essential for the structure and function of peptides and proteins, where it forms the backbone of the peptide bond. jocpr.com Furthermore, carboxamide groups are utilized in materials science to create functional materials, including polymers and supramolecular assemblies, due to their robust hydrogen-bonding capabilities. jocpr.com A recent study highlighted a novel one-pot reaction to efficiently form amide bonds using less reactive nitrogen-containing heterocyclic compounds and carboxylic acid, a significant advancement in medicinal chemistry. tohoku.ac.jp

Research Landscape of 2-Methyloxazole-5-carboxamide within Contemporary Organic Chemistry

While direct and extensive research specifically on 2-Methyloxazole-5-carboxamide is somewhat limited, its structural components are featured in several areas of contemporary research, positioning it as a valuable building block. The compound, with CAS number 856788-30-2 and a linear formula of C5H6N2O2, is recognized as a chemical intermediate. sigmaaldrich.com

Recent studies have focused on creating derivatives of oxazole-5-carboxamides for various applications. For instance, a 2025 study reported the design and synthesis of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors for fungicidal applications. acs.org In this research, compounds were synthesized and evaluated for their effectiveness against various fungi, with some derivatives showing promising activity comparable to existing commercial fungicides. acs.org

Another area of research involves the use of oxazole amides in the development of STING (stimulator of interferon genes) agonists. A 2023 study in the Journal of Medicinal Chemistry described the optimization of a STING agonist platform where oxazole heterocycles were found to be nearly interchangeable with pyrazole (B372694) while being more hydrophilic. acs.org Specifically, a compound featuring a 2-methyloxazole-5-carboxamide moiety was synthesized and analyzed. acs.org

Although a direct synthesis for 2-Methyloxazole-5-carboxamide is not widely published, plausible synthetic routes can be inferred from related structures. One common strategy would be the amidation of the corresponding carboxylic acid, 2-methyloxazole-5-carboxylic acid. vulcanchem.com This acid can be prepared from its methyl ester, methyl 2-methyloxazole-5-carboxylate (CAS 651059-70-0), which is a known organic compound. cymitquimica.com

The table below summarizes the basic properties of 2-Methyloxazole-5-carboxamide and its immediate precursor.

| Property | Value |

| Compound Name | 2-Methyloxazole-5-carboxamide |

| CAS Number | 856788-30-2 sigmaaldrich.com |

| Molecular Formula | C₅H₆N₂O₂ sigmaaldrich.com |

| Precursor | 2-methyloxazole-5-carboxylic acid vulcanchem.com |

| Related Ester | Methyl 2-methyloxazole-5-carboxylate cymitquimica.com |

| Ester CAS Number | 651059-70-0 cymitquimica.com |

| Ester Formula | C₆H₇NO₃ cymitquimica.com |

This interactive table provides a quick reference for the key identifiers of these related compounds. The research into structurally similar compounds, such as isoxazole-carboxamides, further underscores the potential utility of the 2-Methyloxazole-5-carboxamide scaffold in developing new chemical entities. nih.gov

Structure

3D Structure

Properties

CAS No. |

856788-30-2 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

2-methyl-1,3-oxazole-5-carboxamide |

InChI |

InChI=1S/C5H6N2O2/c1-3-7-2-4(9-3)5(6)8/h2H,1H3,(H2,6,8) |

InChI Key |

XEFYPTQOROORRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of the 2 Methyloxazole 5 Carboxamide Core

Overview of Reactivity Profiles for Oxazole (B20620) Carboxamide Systems

Oxazole rings are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. tandfonline.comnumberanalytics.com Their reactivity is influenced by the electronegativity of the heteroatoms and the specific substitution pattern. Generally, oxazoles are considered electron-poor aromatic systems. The acidity of the hydrogen atoms on the oxazole ring decreases in the order of C2 > C5 > C4. tandfonline.comthepharmajournal.com

The presence of a carboxamide group at the C5 position and a methyl group at the C2 position significantly modulates the reactivity of the oxazole core in 2-methyloxazole-5-carboxamide. The carboxamide group, being electron-withdrawing, can influence the electron density of the ring and its susceptibility to various reactions. acs.org Conversely, the methyl group at C2 is an electron-donating group, which can enhance the electron density of the ring.

The reactivity of oxazole carboxamide systems can be summarized as follows:

Electrophilic Substitution: Generally, electrophilic substitution on the oxazole ring is challenging unless activated by electron-donating groups. pharmaguideline.com When such groups are present, substitution typically occurs at the C5 position. tandfonline.comcopbela.org

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are uncommon and usually require the presence of a good leaving group. tandfonline.comthepharmajournal.com The ease of displacement of halogens follows the order C2 >> C4 > C5. tandfonline.comthepharmajournal.com

Cycloaddition Reactions: Oxazoles can participate in Diels-Alder reactions, acting as dienes, particularly when the ring is substituted with electron-releasing groups. pharmaguideline.comwikipedia.org

Basicity: Oxazoles are weak bases, with the nitrogen atom at the 3-position being the site of protonation. pharmaguideline.comwikipedia.org

The interplay of the electron-donating methyl group and the electron-withdrawing carboxamide group in 2-methyloxazole-5-carboxamide creates a unique reactivity profile that is critical for its application in drug design.

Functional Group Interconversions at the Carboxamide Position

The carboxamide group at the C5 position of 2-methyloxazole-5-carboxamide is a versatile functional handle that can undergo a variety of transformations, allowing for the synthesis of diverse analogs.

Hydrolytic Transformations of the Carboxamide Group

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For instance, the hydrolysis of a related isoxazole-3-carboxamide (B1603040) to its carboxylic acid has been demonstrated by the addition of water without the need for a strong base. researchgate.net This transformation is significant as the resulting 2-methyloxazole-5-carboxylic acid can serve as a precursor for the synthesis of other derivatives, such as esters and other amides. vulcanchem.com The stability of the carboxamide group is a key consideration, and mild reaction conditions are often necessary to avoid degradation of the oxazole ring. vulcanchem.com

Reductive Reactions of Oxazole Carboxamides

The reduction of the oxazole ring itself can lead to ring-opened products or the formation of oxazolines. tandfonline.comsemanticscholar.org For example, reduction with a nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to open the oxazole ring. tandfonline.comsemanticscholar.org Specific reduction of the carboxamide group to an amine or an aldehyde, while leaving the oxazole ring intact, requires carefully selected reducing agents. The use of reagents like lithium aluminum hydride can potentially reduce the carboxamide, but may also affect the oxazole ring. smolecule.com

Alkylation Reactions at the Oxazole Ring and Side Chains

Alkylation of the oxazole ring typically occurs at the nitrogen atom (N-alkylation), leading to the formation of N-alkyloxazolium salts. pharmaguideline.com The oxazole ring has a strong propensity for alkylation at the 3-position. tandfonline.com Additionally, the development of tandem cycloisomerization/allylic alkylation reactions of N-(propargyl)arylamides with allylic alcohols, catalyzed by Zn(OTf)₂, provides a route to allylic oxazole derivatives. acs.org While direct alkylation of the methyl group at C2 is less common, lithiation at this position can create a nucleophilic center for subsequent alkylation. wikipedia.org

Electrophilic and Nucleophilic Substitution Dynamics on the Oxazole Ring

The electronic nature of the oxazole ring in 2-methyloxazole-5-carboxamide dictates its behavior in substitution reactions.

Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally difficult due to its electron-deficient character. pharmaguideline.com However, the presence of an electron-donating group can activate the ring towards electrophilic attack, which typically occurs at the C5 position. tandfonline.comnumberanalytics.com In the case of 2-methyloxazole-5-carboxamide, the C5 position is already substituted. Therefore, electrophilic attack would likely target the C4 position, although this is generally less favored. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are rare and typically require a leaving group at the C2 position. tandfonline.comwikipedia.org The order of reactivity for halogen displacement is C2 > C4 > C5. semanticscholar.org Nucleophilic attack on the oxazole ring can often lead to ring cleavage rather than substitution. pharmaguideline.com For example, oxazoles can be converted to imidazoles in the presence of ammonia. pharmaguideline.com

Oxidative Transformations of the Oxazole Core

The oxazole ring is susceptible to oxidation, which can lead to ring cleavage. tandfonline.com Oxidation often occurs at the C4 position first, with subsequent cleavage of the C-C bond. semanticscholar.org Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com However, hydrogen peroxide generally does not affect the oxazole ring. pharmaguideline.com

The photooxidation of oxazoles with singlet oxygen has also been studied. The reaction is believed to proceed through a [4+2] cycloaddition, leading to the formation of a triamide or an imide. acs.orgcolab.ws The presence of an electron-withdrawing carboxamide group has been shown to decrease the reactivity of the oxazole ring towards singlet oxygen. acs.org The oxidation of oxazole initiated by OH radicals has also been investigated, with the primary reaction pathway being OH-addition to the carbon atoms of the ring. researchgate.net

Ring Modification and Rearrangement Pathways

The 2-methyloxazole-5-carboxamide core is susceptible to several ring modification and rearrangement reactions, which are influenced by the nature of the substituents and the reaction conditions. These transformations are crucial for the synthesis of diverse heterocyclic compounds.

One of the most notable rearrangement reactions of oxazoles is the Cornforth rearrangement , a thermal process involving 4-acyloxazoles where the acyl group on the C4 position and the substituent on the C5 position exchange places. cutm.ac.inwikiwand.comslideshare.net This reaction proceeds through a nitrile ylide intermediate. wikiwand.com While 2-methyloxazole-5-carboxamide itself does not possess a 4-acyl group, this rearrangement highlights the potential for bond cleavage and reformation within the oxazole ring system under thermal conditions.

Photochemical transformations represent another significant pathway for the modification of the oxazole ring. Oxazoles are known to undergo photolysis, leading to the formation of isomeric products. For instance, the photo-oxidation of 2,5-diphenyloxazole (B146863) has been shown to yield 4,5-diphenyloxazole (B1616740) and 3,5-diphenyloxazole. tandfonline.com It is plausible that 2-methyloxazole-5-carboxamide could undergo similar photochemical rearrangements, potentially leading to isomeric oxazoles or other heterocyclic systems.

The oxazole ring can also be converted into other heterocycles such as pyrroles, pyrimidines, pyrazoles, imidazoles, and pyridines through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com This reactivity underscores the versatility of the oxazole core as a synthon in organic chemistry.

Furthermore, the oxazole ring can participate in cycloaddition reactions . For example, oxazoles can act as dienes in Diels-Alder reactions, which can be followed by the loss of an oxygen atom to form pyridines. slideshare.net The presence of the electron-donating methyl group at C2 and the electron-withdrawing carboxamide group at C5 in 2-methyloxazole-5-carboxamide would influence the electron density of the diene system and thus its reactivity in such cycloadditions.

Ring-opening reactions can also be initiated by deprotonation. The deprotonation of oxazoles at the C2 position can be accompanied by ring-opening to form an isonitrile intermediate. slideshare.netclockss.org However, in 2-methyloxazole-5-carboxamide, the C2 position is substituted with a methyl group, making deprotonation at this site unlikely. Deprotonation at other positions, if achievable, could potentially lead to different ring-opened intermediates.

| Reaction Type | Description | Key Intermediates | Potential Products | Influencing Factors |

|---|---|---|---|---|

| Cornforth-type Rearrangement | Thermal rearrangement involving substituent exchange, though not directly applicable without a C4-acyl group. cutm.ac.inwikiwand.comslideshare.net | Nitrile ylide | Isomeric oxazoles | High temperature |

| Photochemical Transformation | Rearrangement or oxidation induced by light. tandfonline.com | Excited states, radical ions | Isomeric oxazoles, other heterocycles | UV radiation, photosensitizers |

| Conversion to Other Heterocycles | Nucleophilic addition followed by ring-opening and recyclization. tandfonline.com | Ring-opened intermediates | Pyrroles, pyrimidines, imidazoles | Nucleophiles (e.g., amines, hydrazines) |

| Diels-Alder Reaction | [4+2] cycloaddition where the oxazole acts as a diene. slideshare.net | Bicyclic adduct | Pyridines (after loss of oxygen) | Dienophiles, temperature |

| Reaction with Singlet Oxygen | [4+2] cycloaddition leading to ring cleavage. acs.orgresearchgate.net | Endoperoxide, imino-anhydride | Triamides | Singlet oxygen source, substituent effects |

Elucidation of Reaction Mechanisms in Oxazole Chemistry

The elucidation of reaction mechanisms in oxazole chemistry often involves a combination of experimental studies and computational modeling. These investigations provide insights into the electronic factors and transition states that govern the reactivity of the oxazole ring.

Nucleophilic substitution reactions are less common for the oxazole ring itself but can occur if a good leaving group is present. cutm.ac.intandfonline.com The order of reactivity for halogen substitution is C2 > C4 > C5. tandfonline.com

Computational studies have been instrumental in understanding the mechanisms of more complex reactions. For example, density functional theory (DFT) calculations have been used to investigate the mechanism of the photo-oxidation of oxazoles by singlet oxygen. researchgate.net These studies have confirmed that the reaction proceeds through a [4+2] cycloaddition pathway to form an endoperoxide, which then undergoes further rearrangement. The calculations also help to quantify the effect of substituents on the activation energy of the reaction.

The mechanism of the Cornforth rearrangement has also been studied computationally, confirming the intermediacy of a nitrile ylide and elucidating the factors that determine the facility of the rearrangement. wikiwand.com

For reactions involving organometallic reagents, the mechanism can be complex. The lithiation of oxazoles, for instance, can lead to an equilibrium between the ring-lithiated species and a ring-opened isonitrile enolate. clockss.org The outcome of the reaction then depends on the nature of the electrophile used to trap the intermediate.

Computational studies on the reaction of oxazole with hydroxyl radicals have provided detailed mechanistic insights into its atmospheric oxidation. rsc.org These studies have revealed multiple possible reaction channels, including H-abstraction and OH-addition, and have highlighted the importance of quantum tunneling effects at low temperatures.

| Reaction Type | Mechanistic Feature | Investigative Methods | Key Findings for Oxazole Core |

|---|---|---|---|

| Electrophilic Substitution | Regioselectivity of attack | Product analysis, Hammett plots, computational modeling | Attack is favored at C5, but can be redirected by substituents. tandfonline.com |

| Nucleophilic Substitution | Reactivity of leaving groups | Kinetic studies, product analysis | Leaving groups at C2 are most readily substituted. cutm.ac.intandfonline.com |

| Pericyclic Reactions | Concerted vs. stepwise pathways | Stereochemical analysis, kinetic isotope effects, computational modeling | Diels-Alder reactions and Cornforth rearrangements proceed through well-defined transition states. wikiwand.comslideshare.net |

| Photochemistry | Nature of excited states | Flash photolysis, quantum yield measurements, computational chemistry | Intersystem crossing and radical ion formation can be involved. tandfonline.com |

| Organometallic Reactions | Equilibria and intermediates | Trapping experiments, spectroscopic analysis (e.g., NMR) | Lithiation can lead to ring-opened isonitrile intermediates. clockss.org |

Applications of 2 Methyloxazole 5 Carboxamide As a Versatile Chemical Building Block

Synthesis of Advanced Heterocyclic Compounds

The unique structure of 2-methyloxazole-5-carboxamide makes it a valuable precursor for creating more complex heterocyclic systems. The oxazole (B20620) ring itself can be synthesized through various established methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of acylaminoketones, or the Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC) with aldehydes. ijpsonline.com These foundational methods can be adapted to produce the 2-methyl-5-carboxamide substituted core.

Once formed, 2-methyloxazole-5-carboxamide and its derivatives can participate in further transformations:

Amidation Reactions: The corresponding carboxylic acid, 2-methyloxazole-5-carboxylic acid, can be readily converted to the carboxamide through standard amidation protocols, highlighting the interconversion capabilities of this functional group. vulcanchem.com

Cross-Coupling Reactions: The oxazole scaffold is suitable for modifications via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or heteroaryl groups to create complex bi-aryl structures. tandfonline.comresearchgate.net

Cyclization and Annulation: The core structure can be elaborated through cascade reactions to build fused ring systems. For instance, related benzonitriles have been used in base-mediated dual-annulation cascades to construct complex polycyclic aromatic compounds like benzo[c]phenanthridines. researchgate.net

Derivatization for Biological Screening: The carboxamide moiety is frequently used as a handle to attach other molecular fragments. For example, oxazole-5-carboxamides have been coupled with various amines and other heterocycles to generate libraries of compounds for biological evaluation. acs.orgchemrxiv.org

A notable application is in the synthesis of phenanthridine (B189435) derivatives. nih.govnumberanalytics.com While not a direct cyclization of the oxazole itself, the synthetic principles for building complex heterocycles often involve coupling key fragments. Phenanthridines are synthesized through various modern methods, including transition metal-catalyzed cyclization and photochemical reactions. numberanalytics.combeilstein-journals.org The structural motifs found in 2-methyloxazole-5-carboxamide, such as the carboxamide linker, are integral to the design of complex molecules, including those with a phenanthridine core. nih.gov

Role in Natural Product Synthesis and Analogues

The oxazole motif is a component of numerous natural products, many of which exhibit significant biological activity. The 2,5-disubstituted oxazole core, present in 2-methyloxazole-5-carboxamide, serves as a stable and rigid scaffold that can mimic or replace other chemical groups in natural product analogues.

Research has shown that the 4,5-diaryloxazole system, a related structure, can function as a masked carboxyl group during the total synthesis of natural products. nih.gov This highlights the utility of the oxazole ring as a strategic element in complex synthetic routes. Medicinal chemists have also investigated diaryloxazole systems in the design of prostanoid analogues. nih.gov

Furthermore, the synthesis of analogues of complex natural products often involves the use of versatile building blocks. For instance, STING (stimulator of interferon genes) agonists, which are important in activating antitumor immunity, have been developed using heterocyclic carboxamides. vulcanchem.comacs.org In the optimization of a STING agonist platform, a 2-methyloxazole-5-carboxamide fragment was incorporated into the final structure of a lead compound. acs.org This demonstrates the direct application of this specific building block in creating analogues of biologically active molecules.

Contribution to the Design and Construction of Complex Drug-like Scaffolds

The structural features of 2-methyloxazole-5-carboxamide make it an attractive building block in medicinal chemistry for the creation of novel drug-like scaffolds. vulcanchem.comcymitquimica.com Its rigid heterocyclic core helps to position substituents in a well-defined spatial orientation, which is crucial for binding to biological targets like enzymes and receptors.

Key contributions include:

Enzyme Inhibitors: The oxazole carboxamide scaffold is prevalent in the design of various enzyme inhibitors. For example, it has been incorporated into molecules targeting DNA gyrase, a vital bacterial enzyme, making it a target for the development of new antibacterial agents. molaid.comnih.govnih.gov Specifically, derivatives containing this moiety have been investigated as inhibitors of DNA gyrase B. molaid.comx-mol.com The antibiotic GSK-299423, a known topoisomerase inhibitor, features a complex heterocyclic system, and the principles of linking heterocyclic fragments are central to its design. wikipedia.org

Kinase Inhibitors: The carboxamide group can form critical hydrogen bonds with the hinge region of protein kinases, a common strategy in designing kinase inhibitors. vulcanchem.com While direct data on 2-methyloxazole-5-carboxamide as a kinase inhibitor is limited, structurally related isoxazole-carboxamides have shown potent inhibitory activity against targets like FLT3 kinase, suggesting the potential of the oxazole scaffold in this area. vulcanchem.com

Antiviral Agents: Heterocyclic carboxamides have been identified as potent inhibitors of viral replication. Screening campaigns have identified heterocyclic carboxamides as effective against norovirus, with structure-activity relationship studies guiding the synthesis of more potent analogues. nih.gov

Scaffolds for Diverse Biological Targets: The molecule serves as a versatile starting point for creating libraries of compounds for high-throughput screening. Its derivatives have been explored for a range of activities, including as anticancer and anti-inflammatory agents. nih.govresearchgate.net For example, 2-(aminoalkyl)-4,5-diphenyloxazoles have been studied for their analgesic and anti-inflammatory properties. nih.gov

The table below summarizes examples of drug-like scaffolds and targets where the oxazole carboxamide motif is relevant.

| Target Class/Molecule Type | Specific Target/Example | Relevance of the Oxazole-Carboxamide Scaffold | Citations |

| Antibacterial Agents | DNA Gyrase / Topoisomerase | The scaffold is a key component in the design of inhibitors targeting bacterial DNA replication enzymes. | molaid.comnih.govx-mol.commdpi.com |

| Anticancer Agents | Telomerase | Phenanthridine derivatives, which can be synthesized using related building block strategies, are designed to inhibit telomerase by targeting the RNA/DNA heteroduplex. | nih.gov |

| Immunomodulators | STING Agonists | The 2-methyloxazole-5-carboxamide fragment has been directly incorporated into potent STING agonists for potential use in antibody-drug conjugates. | vulcanchem.comacs.org |

| Antiviral Agents | Norovirus | Heterocyclic carboxamides have been identified as a promising class of compounds for inhibiting norovirus replication. | nih.gov |

Application in the Development of New Organic Materials

While the primary focus of research on 2-methyloxazole-5-carboxamide has been in the life sciences, its structural and electronic properties also suggest potential applications in materials science. Heterocyclic compounds are foundational to the development of new organic materials with specific electronic and optical properties. numberanalytics.comevitachem.com

The oxazole ring is an electron-deficient system that can be incorporated into larger conjugated structures. The 2-substituted 4,5-diaryloxazole system, for example, exhibits photochemical reactivity that could be harnessed in scintillation technology. nih.gov This indicates that the oxazole core has inherent photophysical properties that could be exploited.

Although direct applications of 2-methyloxazole-5-carboxamide in materials science are not extensively documented, related heterocyclic compounds are used in:

Organic Electronics: Phenanthridine and its derivatives are utilized in the field of organic electronics due to their unique electronic and optical properties. numberanalytics.com

Polymers and Coatings: Heterocyclic compounds can serve as monomers or building blocks for creating polymers and specialized coatings. evitachem.com

Covalent Organic Frameworks (COFs): The principles of linking rigid organic building blocks, such as those involving amide or imine linkages, are used to construct porous COFs for applications in catalysis and materials storage. researchgate.net

The potential for 2-methyloxazole-5-carboxamide in this field lies in its ability to be functionalized and polymerized, or to be used as a component in the design of dyes, liquid crystals, or other functional organic materials. Further research is needed to fully explore these possibilities.

Computational Approaches in the Research of Oxazole Carboxamides

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand how oxazole (B20620) carboxamide derivatives interact with biological targets like enzymes and receptors.

Molecular docking has been instrumental in elucidating the formation of enzyme-inhibitor complexes involving oxazole carboxamides. For instance, studies on N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors have utilized molecular docking to understand their binding modes. acs.orgacs.org These simulations revealed that active compounds could bind to the SDH active site in a manner similar to known inhibitors like boscalid (B143098). acs.orgacs.org The carboxamide moiety is often crucial for forming key hydrogen bonds with amino acid residues in the enzyme's active site, while the oxazole ring and its substituents can engage in hydrophobic and other non-covalent interactions. acs.orgvulcanchem.com

In a study on 1,2-oxazole-3-carboxamides as xanthine (B1682287) oxidase inhibitors, molecular docking calculations were performed to understand the enzyme-inhibitor complex. bioorganica.com.ua The results indicated that a nonpolar bulky substituent on the isoxazole (B147169) ring led to a better binding affinity within the enzyme's active site. bioorganica.com.ua Similarly, research on HIV-1 protease inhibitors incorporating N-aryl-oxazolidinone-5-carboxamides used crystal structure analysis to show that the carbonyl group of the oxazolidinone ring forms hydrogen bonds with the Asp29 residue of the protease. nih.gov

A study focusing on identifying inhibitors for the yellow fever virus helicase (NS3 protein) used molecular docking to screen a library of compounds. The optimal inhibitor found was 2-amino-N-(4-(dimethylamino)thiazol-2-yl)-4-methyloxazole-5-carboxamide, highlighting the potential of this scaffold in antiviral drug discovery. nih.govresearchgate.netresearchgate.net

Table 1: Examples of Molecular Docking Studies on Oxazole Carboxamide Derivatives

| Derivative Class | Target Enzyme | Key Findings from Docking |

|---|---|---|

| N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamides | Succinate Dehydrogenase (SDH) | Similar binding mode to the known inhibitor boscalid. acs.orgacs.org |

| 1,2-Oxazole-3-carboxamides | Xanthine Oxidase | Bulky substituents on the oxazole ring enhance binding affinity. bioorganica.com.uaresearchgate.net |

| N-Aryl-oxazolidinone-5-carboxamides | HIV-1 Protease | The oxazolidinone carbonyl group forms hydrogen bonds with Asp29. nih.gov |

| 2-Amino-N-(4-(dimethylamino)thiazol-2-yl)-4-methyloxazole-5-carboxamide | Yellow Fever Virus Helicase | Identified as a potent inhibitor through screening. nih.govresearchgate.netresearchgate.net |

This table summarizes key findings from molecular docking studies on various oxazole carboxamide derivatives, illustrating the role of computational methods in understanding enzyme-inhibitor interactions.

Molecular docking is also employed to predict the binding profiles of oxazole carboxamides with various receptors. This is crucial for identifying potential on-target and off-target effects. For example, in the development of ligands for the human complement C3a receptor (C3aR), a library of oxazole analogues was synthesized and evaluated. uq.edu.au Computational models can predict how modifications to the oxazole scaffold, such as the introduction of a methyl group, might affect binding affinity and agonist activity. uq.edu.au While the 5-methyl oxazole analogue was expected to mimic the C-terminal alanine (B10760859) of the natural ligand, it showed comparable binding affinity to the unsubstituted analogue, demonstrating the nuanced insights that can be gained by combining computational predictions with experimental data. uq.edu.au

Quantum Mechanical and Molecular Mechanics (QM/MM) Hybrid Methods

For systems where the electronic structure of the ligand and its immediate environment is critical, hybrid QM/MM methods provide a higher level of theory. In this approach, a small, critical part of the system (like the oxazole carboxamide and the active site residues) is treated with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. uiuc.eduq-chem.com This allows for the accurate modeling of bond-breaking and bond-forming events, charge transfer, and polarization effects, which are often important in enzyme-catalyzed reactions and for understanding the binding of inhibitors. ohio-state.edu While specific applications of QM/MM to 2-methyloxazole-5-carboxamide are not extensively documented, the methodology is well-suited for studying its interactions in complex biological systems, particularly for elucidating reaction mechanisms within an enzyme active site. acs.org

Density Functional Theory (DFT) Studies for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. arxiv.orgaps.org It is particularly useful for gaining mechanistic insights into reactions and understanding the intrinsic properties of molecules like 2-methyloxazole-5-carboxamide. DFT calculations can provide information on molecular geometry, charge distribution, and orbital energies (HOMO and LUMO), which are crucial for predicting reactivity. nih.gov For instance, DFT studies on related heterocyclic compounds have been used to rationalize the outcomes of chemical reactions and to understand the stability of different conformations. researchgate.netmdpi.com In a study on novel pyridyl–oxazole carboxamides, DFT calculations were used alongside experimental data to understand their properties. mdpi.com DFT can also be integrated with other computational methods, such as molecular mechanics, to provide a more comprehensive picture of a molecule's behavior in different environments. mdpi.com

Structure-Based Virtual Screening and Combinatorial Library Design

Structure-based virtual screening (SBVS) is a computational strategy that uses the 3D structure of a biological target to screen large libraries of compounds for potential binders. nih.gov This approach has been successfully applied to scaffolds related to oxazole carboxamides. For example, a fragment-based screening of biotin (B1667282) carboxylase inhibitors identified amino-oxazoles as a promising starting point. mdpi.comrcsb.org Subsequently, a large combinatorial library of amino-oxazole derivatives was constructed and subjected to structure-based virtual screening to identify more potent and broad-spectrum inhibitors. mdpi.com This process involves computationally generating a vast number of derivatives from a common scaffold and a set of building blocks, and then docking them into the target's active site to predict their binding affinity. rsc.orgresearchgate.net This allows for the efficient exploration of chemical space and the prioritization of compounds for synthesis and biological testing. mdpi.comrsc.org

Table 2: Computational Workflow for Virtual Screening and Library Design

| Step | Description |

|---|---|

| 1. Target Selection and Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking. ijbiotech.com |

| 2. Library Generation | A virtual library of compounds is created, either a general library or a focused combinatorial library based on a scaffold like oxazole carboxamide. mdpi.comresearchgate.net |

| 3. Molecular Docking | The library of compounds is docked into the active site of the target protein. nih.gov |

| 4. Scoring and Ranking | Compounds are scored and ranked based on their predicted binding affinity and other parameters. mdpi.com |

| 5. Hit Selection and Optimization | The top-ranked compounds ("hits") are selected for further analysis, optimization, and experimental validation. ijbiotech.com |

This table outlines the typical steps involved in a structure-based virtual screening and combinatorial library design workflow, a powerful approach for discovering novel bioactive molecules.

Computational Prediction of Structure-Activity Relationships

The computational prediction of structure-activity relationships (SAR) is a cornerstone of modern drug discovery. uni-bonn.defiveable.me By analyzing a series of related compounds and their biological activities, computational models can be built to predict the activity of new, unsynthesized molecules. uni-bonn.denih.gov These quantitative structure-activity relationship (QSAR) models use molecular descriptors (e.g., physicochemical properties, topological indices) to create a mathematical relationship with biological activity. nih.gov

For oxazole carboxamides, SAR studies have revealed key structural features that influence their activity. For instance, in a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives, the nature and position of substituents on the aryl ring were found to be critical for fungicidal activity. acs.org Similarly, for oxazolone (B7731731) carboxamides as acid ceramidase inhibitors, SAR exploration led to the optimization of the lead compounds, resulting in a potent and drug-like inhibitor. nih.govacs.org Computational methods can help to rationalize these observed SAR trends and guide the design of new analogs with improved potency and selectivity. uni-bonn.devulcanchem.com

Biological Activity and Molecular Mechanisms of Action of 2 Methyloxazole 5 Carboxamide Analogues

Interaction with Specific Molecular Targets, Enzymes, and Receptors

Analogues of 2-methyloxazole-5-carboxamide have demonstrated the ability to interact with a variety of specific molecular targets, which is central to their biological effects.

One of the primary targets identified for this class of compounds is tubulin . Certain 2-methyl-4,5-disubstituted oxazoles, which are structural analogues, act as antimitotic agents by interfering with microtubule formation. nih.gov These compounds bind to the colchicine (B1669291) site of tubulin, a critical protein for microtubule dynamics. nih.gov

Another significant enzyme target is succinate (B1194679) dehydrogenase (SDH) , a key enzyme in the mitochondrial electron transport chain. smolecule.com Oxazole-5-carboxamide (B136671) derivatives have been designed as potent inhibitors of SDH. smolecule.comacs.org This interaction disrupts the enzyme's catalytic cycle, interfering with cellular respiration. smolecule.com

Furthermore, research suggests potential interactions with various kinases . While direct data on 2-methyloxazole-5-carboxamide is limited, its structural features suggest possible cross-reactivity with tyrosine kinases, which are crucial for cellular signaling and proliferation. smolecule.com For instance, structurally related isoxazole-4-carboxamide analogues have been developed as selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myelogenous leukaemia. nih.govresearchgate.net These inhibitors have also been investigated for their effects on other kinases such as VEGFR-2. nih.gov Additionally, the potential for these compounds to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key player in inflammatory responses, has been noted. smolecule.com

Finally, related thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors , which are critical for mediating excitatory neurotransmission in the central nervous system. nih.gov

Enzyme Inhibition Profiles and Mechanistic Characterization

The inhibitory activity of 2-methyloxazole-5-carboxamide analogues has been quantified against several of their molecular targets, revealing potent and sometimes highly selective profiles.

For SDH inhibition, an analogue known as SEZC7 demonstrated an IC₅₀ value of 16.6 μM, which is comparable to the established fungicide boscalid (B143098) (IC₅₀ = 12.9 μM). smolecule.comacs.org In the realm of anticancer activity, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazole (B20620) analogues have shown remarkable potency. Specifically, compounds designated as 4g and 4i exhibited antiproliferative IC₅₀ values in the nanomolar range (0.35-4.6 nM for 4g and 0.5–20.2 nM for 4i) against a panel of human tumor cell lines. nih.gov

In the context of kinase inhibition, a 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogue (compound 5a ) was identified as a potent inhibitor of FLT3, with an IC₅₀ of 495 nM. nih.gov Notably, this compound demonstrated excellent selectivity for FLT3 over other kinases, including FMS. nih.gov

The mechanism of enzyme inhibition by these compounds often involves direct competition with the natural substrate. A clear example is seen in the inhibition of succinate dehydrogenase (SDH). smolecule.com Molecular docking studies have shown that oxazole-5-carboxamide derivatives, such as SEZC7, occupy the ubiquinone-binding site of the SDH enzyme. smolecule.com By binding to this active site, the inhibitor physically blocks the binding of the natural substrate, ubiquinone, thereby competitively inhibiting the enzyme's function in the mitochondrial respiratory chain. smolecule.com This mode of action is a common strategy for fungicides that target SDH. nih.gov Similarly, kinase inhibitors often act competitively with respect to ATP, binding in the ATP-binding pocket of the enzyme and preventing the transfer of the phosphoryl group. nih.govsemanticscholar.org

Modulation of Intracellular Signaling Pathways

By interacting with their specific molecular targets, 2-methyloxazole-5-carboxamide analogues can significantly modulate critical intracellular signaling pathways, leading to their observed biological effects.

The inhibition of tubulin polymerization directly impacts pathways related to cell division and survival. nih.gov By binding to tubulin, these compounds disrupt the dynamic assembly and disassembly of microtubules, which are essential for forming the mitotic spindle during cell division. researchgate.net This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cell proliferation. nih.govmdpi.com Following this mitotic arrest, these compounds can strongly induce apoptosis, often through the mitochondrial pathway. nih.govencyclopedia.pub

Inhibition of kinases such as FLT3 directly interferes with signal transduction cascades that control cell survival, proliferation, and differentiation. nih.gov Tyrosine kinases, in particular, are central hubs in cellular communication, and blocking their activity can shut down these vital pathways, which are often hyperactive in cancer cells. researchgate.net Similarly, inhibiting RIPK1 is expected to modulate inflammatory signaling pathways, as RIPK1 is a key mediator of inflammation and cell death programs. smolecule.com

Furthermore, the inhibition of SDH can affect cellular energy metabolism. Transcriptome analysis of fungi treated with an SDH inhibitor analogue revealed that interference with SDH activity subsequently impacts cellular sugar metabolism processes. acs.org

Conceptual Framework for Potential Therapeutic Applications

The specific molecular interactions and modulation of signaling pathways by 2-methyloxazole-5-carboxamide analogues provide a strong conceptual basis for several potential therapeutic and practical applications.

Anticancer Agents : The potent antiproliferative activity and ability to induce apoptosis make these compounds strong candidates for cancer therapy. nih.gov Their mechanism as tubulin polymerization inhibitors places them in the class of antimitotic agents, a cornerstone of chemotherapy. nih.govresearchgate.net Furthermore, the development of selective kinase inhibitors, such as those targeting FLT3, points to their potential use in targeted therapies for specific cancers like acute myelogenous leukaemia. nih.gov

Anti-inflammatory Drugs : The potential to inhibit kinases like RIPK1, which are involved in inflammatory responses, suggests that these compounds could be developed to treat inflammatory diseases. smolecule.com

Antifungal Agents : The well-characterized inhibition of succinate dehydrogenase (SDH) provides a clear application for these compounds in agriculture as fungicides. acs.orgnih.gov Carboxamide derivatives are already an important class of SDH inhibitors used to control a broad spectrum of plant pathogenic fungi. nih.gov

Neurological Disease Modulators : The ability of related carboxamides to act as negative allosteric modulators of AMPA receptors suggests a potential, though less direct, avenue for treating neurological disorders characterized by excitotoxicity, such as epilepsy. nih.govresearchgate.net

Antiglaucoma Agents : Structurally related 1,3-oxazole inhibitors of carbonic anhydrase II (CA II) have shown high efficacy in lowering intraocular pressure, suggesting a potential application for this scaffold in the treatment of glaucoma. nih.gov

Future Perspectives in 2 Methyloxazole 5 Carboxamide Research

Innovations in Green and Sustainable Synthesis

The synthesis of oxazole (B20620) derivatives is increasingly moving towards environmentally friendly methods to minimize hazardous waste and improve efficiency. ijpsonline.comijpsonline.com Future research will likely focus on optimizing and scaling up these green approaches for the industrial production of 2-methyloxazole-5-carboxamide.

Key areas of innovation include:

Interactive Data Table: Comparison of Green Synthesis Methods for Oxazoles

| Method | Key Advantages | Potential for 2-Methyloxazole-5-carboxamide |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid, efficient, economical ijpsonline.comijpsonline.com | High potential for improved yields and reduced reaction times. |

| Ultrasound-Promoted Reactions | Efficient one-pot synthesis ijpsonline.comijpsonline.com | Promising for streamlined and environmentally friendly production. |

| Ionic Liquids/Deep-Eutectic Solvents | Reusable media, reduced waste ijpsonline.comijpsonline.com | Could enable recyclable and sustainable synthesis protocols. |

| Flow Chemistry | Enhanced safety, scalability, automation vulcanchem.com | Ideal for large-scale, controlled, and efficient manufacturing. |

| Novel Catalysis | Reduced toxicity, reusability ijpsonline.comkthmcollege.ac.inorganic-chemistry.orgrsc.org | Development of specific, highly efficient catalysts is a key goal. |

Discovery of Novel Chemical Transformations and Reactivity Patterns

Understanding the inherent reactivity of the 2-methyloxazole-5-carboxamide core is crucial for developing new synthetic methodologies and functionalizing the molecule in novel ways. Future research will likely delve deeper into its chemical behavior, exploring reactions that are currently underutilized or undiscovered.

Areas for future exploration include:

Advancements in High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around the 2-methyloxazole-5-carboxamide scaffold, high-throughput screening (HTS) and combinatorial chemistry will be indispensable. ijcps.orgaablocks.com These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new drug candidates and materials. acs.org

Future directions include:

Interactive Data Table: High-Throughput Approaches in Oxazole Research

| Technique | Application in 2-Methyloxazole-5-carboxamide Research | Expected Outcome |

|---|---|---|

| Combinatorial Chemistry | Generation of diverse libraries of derivatives. acs.orgresearchgate.netresearchgate.net | Rapid exploration of structure-activity relationships. |

| High-Throughput Screening | Automated testing of compound libraries against biological targets. uwm.edunih.govacs.org | Identification of new lead compounds for drug discovery. |

| In Silico Screening | Virtual screening of compound libraries to predict activity. uwm.edu | Prioritization of compounds for synthesis, saving time and resources. |

| Fragment-Based Drug Discovery | Use of the oxazole core as a starting fragment. | Development of novel, potent inhibitors for various targets. |

Expanding the Scope of Biological Target Identification and Validation

While oxazole derivatives are known to exhibit a wide range of biological activities, the specific molecular targets for many of these compounds, including 2-methyloxazole-5-carboxamide, remain to be fully elucidated. ijcps.orgdergipark.org.trderpharmachemica.com Future research will focus on identifying and validating new biological targets to better understand their mechanisms of action and therapeutic potential.

Key strategies will involve:

Integration of Artificial Intelligence and Machine Learning in Oxazole Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and materials science. bitmesra.ac.inmdpi.com In the context of 2-methyloxazole-5-carboxamide research, these computational tools can accelerate various stages of the research and development pipeline. oxfordglobal.comuzpolymerjournal.com

Applications of AI and ML include:

Q & A

Q. What are the common synthetic routes for 2-Methyloxazole-5-carboxamide, and how can purity be optimized?

The synthesis typically involves cyclization reactions. For example, condensation of aminophenol derivatives with carboxylic acids or aldehydes under catalytic conditions (e.g., nano-ZnO or mesoporous titania-alumina mixed oxides) can yield oxazole scaffolds . Purification is achieved via recrystallization using solvents like DCM/MeOH mixtures, followed by hexane precipitation to isolate crystalline products. Purity (>95%) is confirmed by HPLC and NMR .

Q. What spectroscopic techniques are critical for characterizing 2-Methyloxazole-5-carboxamide?

Key techniques include:

Q. What stability considerations are critical for storing 2-Methyloxazole-5-carboxamide?

Store in shaded, cool, and dry conditions to prevent hydrolysis of the carboxamide group. Stability tests under varying humidity and temperature should be conducted using accelerated degradation studies monitored by HPLC .

Q. How does the electronic structure of 2-Methyloxazole-5-carboxamide influence its reactivity?

The oxazole ring’s electron-deficient nature enhances electrophilic substitution at the 4-position. The carboxamide group facilitates hydrogen bonding, impacting solubility and intermolecular interactions in catalytic or biological systems .

Q. What are common by-products during synthesis, and how are they identified?

By-products include uncyclized intermediates or regioisomers. These are detected via TLC monitoring and characterized using LC-MS/MS fragmentation patterns or comparative NMR analysis .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step syntheses involving 2-Methyloxazole-5-carboxamide?

Optimize catalysts (e.g., MTAMO for cyclization) and solvent systems (DMF or ethanol). Use microwave-assisted synthesis to reduce reaction times. Step-wise monitoring via in-situ FTIR or HPLC ensures intermediate control .

Q. How to resolve discrepancies in NMR spectral data during structural elucidation?

Contradictions (e.g., unexpected splitting or shifts) may arise from solvent effects or impurities. Employ deuterated solvents for consistency and cross-validate with computational NMR predictors (DFT calculations) . For ambiguous cases, 2D NMR (COSY, HSQC) clarifies connectivity .

Q. How to design bioactivity studies for derivatives of 2-Methyloxazole-5-carboxamide?

Prioritize structural analogs (e.g., methyl or halogen substitutions) for structure-activity relationship (SAR) studies. Use in vitro assays (e.g., enzyme inhibition) and docking simulations to predict binding affinities. Reference bioisosteric replacements from thiazole-carboxamide pharmacophores .

Q. How can computational chemistry predict reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent effects are modeled using PCM frameworks. Validate predictions with kinetic studies (e.g., reaction rates with amines or thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.